molecular formula C17H28N2O3 B2857304 N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361908-54-3

N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide

货号 B2857304
CAS 编号: 2361908-54-3
分子量: 308.422
InChI 键: JYQHNDYNNBAXKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a range of neurological disorders. The compound is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA in the brain.

作用机制

The primary mechanism of action for N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA-AT and subsequent increase in GABA levels in the brain. This increase in GABA levels can lead to a reduction in seizure activity, a decrease in addictive behaviors, and anxiolytic effects. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.

实验室实验的优点和局限性

One of the main advantages of N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of this compound may make it difficult to achieve therapeutic doses in humans without causing adverse effects.

未来方向

There are several potential future directions for research on N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. This compound may also have potential as a treatment for addiction and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in humans. Finally, the development of more selective GABA-AT inhibitors may provide additional insights into the role of GABA in neurological disorders.

合成方法

N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid with cyclohexylamine, followed by acylation with (E)-3-(4-hydroxyphenyl)-2-propenoic acid and subsequent reduction of the double bond to form the final product. The synthesis method has been optimized to produce a high yield of this compound with high purity and low impurities.

科学研究应用

N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential use in the treatment of anxiety disorders.

属性

IUPAC Name

N-(1-cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-2-16(21)19-10-8-14(9-11-19)17(22)18-15(12-20)13-6-4-3-5-7-13/h2,13-15,20H,1,3-12H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQHNDYNNBAXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC(CO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。